VEEV CPE Protection Efficacy: ML416 vs. ML336
In a cell-based VEEV TC-83 infection assay (MOI 0.05, Vero 76 cells), ML416 demonstrated 95.1% protection from CPE, which is comparable to ML336 (106.6%) and superior to several structural analogs (e.g., CMP7 at 73.9%) [1]. This high level of protection validates its use as an effective antiviral control in this model system.
| Evidence Dimension | VEEV-induced CPE protection |
|---|---|
| Target Compound Data | 95.1% |
| Comparator Or Baseline | ML336: 106.6%; CMP7: 73.9% |
| Quantified Difference | ML416 provides 10.9% less protection than ML336 but 21.2% more than CMP7. |
| Conditions | Vero 76 cells, VEEV TC-83 MOI 0.05, 48h incubation, CellTiter-Glo viability readout. |
Why This Matters
This data confirms ML416's potent antiviral effect in a standard CPE assay, justifying its selection over less effective analogs like CMP7 for robust VEEV protection experiments.
- [1] Chung, D. H., et al. (2019). Benzamidine ML336 inhibits plus and minus strand RNA synthesis of Venezuelan equine encephalitis virus without affecting host RNA production. *Antiviral Research*, 174, 104674. View Source
